1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure comprises a 3,4-dihydroquinoline ring linked to a phenyl-substituted thiadiazole moiety via a thioether bridge, giving it distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps One potential synthetic route starts with the formation of 3,4-dihydroquinoline, which is achieved through the cyclization of aniline derivatives Subsequently, this intermediate can be reacted with ethyl 2-bromoacetate under basic conditions to form an ester
Industrial Production Methods: : While laboratory synthesis methods are detailed, industrial-scale production might utilize optimized catalytic processes to ensure higher yield and efficiency. Solvent choice, temperature, pressure, and catalysts must be carefully calibrated to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: : 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes several chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify its reactivity.
Reduction: : Reduction reactions can break down specific parts of the molecule, such as the thiadiazole ring.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to modify the phenyl ring or thiadiazole moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reagents like halogenated compounds, and nucleophiles like amines or thiols.
Major Products: : Depending on the reaction, major products can include oxidized quinoline derivatives, reduced thiadiazole compounds, or substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has a wide range of applications:
Chemistry: : Used as an intermediate in organic synthesis and catalyst development.
Biology: : Potentially useful in studying enzyme interactions and biological pathways.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the development of advanced materials and dyes due to its unique structural properties.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA, depending on the context of its application.
Pathways Involved: : The compound may alter signaling pathways, enzyme activity, or genetic expression to exert its effects.
Comparison with Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is unique due to its combination of a dihydroquinoline ring and a thiadiazole moiety.
Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone: : Lacks the thiadiazole moiety, making its chemical behavior and applications distinct.
2-(3-phenyl-1,2,4-thiadiazol-5-yl)thiophene:
3,4-Dihydroquinoline derivatives: : These compounds share the dihydroquinoline ring but differ in other structural aspects, influencing their properties and applications.
This compound's unique combination of structural features enables it to stand out in its field, offering diverse opportunities for research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(22-12-6-10-14-7-4-5-11-16(14)22)13-24-19-20-18(21-25-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNRYRZDYZPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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